molecular formula C43H58N6O11S B585192 Deacetylvinblastine Hydrazide Sulfate Salt CAS No. 64234-47-5

Deacetylvinblastine Hydrazide Sulfate Salt

Cat. No. B585192
CAS RN: 64234-47-5
M. Wt: 867.028
InChI Key: SFPPPARDAHXHEV-FMMXYEQXSA-N
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Description

Deacetylvinblastine Hydrazide Sulfate Salt is a biochemical used for proteomics research . It has a molecular formula of C43H58N6O11S and a molecular weight of 867.02 . It is the sulfate salt of Deacetylvinblastine hydrazide, a cytotoxic vinca alkaloid often conjugated with folic acid to produce EC145, a novel folate-receptor targeted agent that is currently under development as an anti-cancer agent .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C43H58N6O11S . Unfortunately, the search results do not provide a detailed structural analysis of this compound.


Physical And Chemical Properties Analysis

This compound is a solid substance with an off-white color . It is hygroscopic and should be stored in a -20°C freezer under an inert atmosphere . It is soluble in methanol .

properties

IUPAC Name

methyl (13R,14S,15R,17S)-17-ethyl-14-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H56N6O7.H2O4S/c1-6-40(53)21-24-22-48(23-40)17-13-26-25-11-8-9-12-29(25)45-34(26)33(35(50)56-5)32(24)27-19-28-30(20-31(27)55-4)47(3)37-42(28)15-18-49-16-10-14-41(7-2,36(42)49)38(51)43(37,54)39(52)46-44;1-5(2,3)4/h8-12,14,19-20,24,32-33,36-38,45,51,53-54H,6-7,13,15-18,21-23,44H2,1-5H3,(H,46,52);(H2,1,2,3,4)/t24-,32+,33+,36-,37+,38+,40-,41+,42+,43-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPPPARDAHXHEV-FMMXYEQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CN(C1)CCC3=C(C(C2C4=CC5=C(C=C4OC)N(C6C57CCN8C7C(C=CC8)(C(C6(C(=O)NN)O)O)CC)C)C(=O)OC)NC9=CC=CC=C39)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@H]2CN(C1)CCC3=C([C@@H]([C@H]2C4=CC5=C(C=C4OC)N([C@@H]6[C@]57CCN8[C@H]7[C@@](C=CC8)([C@H]([C@@]6(C(=O)NN)O)O)CC)C)C(=O)OC)NC9=CC=CC=C39)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N6O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

867.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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